Cas no 2229095-53-6 (tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate)

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate structure
2229095-53-6 structure
商品名:tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate
CAS番号:2229095-53-6
MF:C13H20N4O2
メガワット:264.323502540588
CID:6290817
PubChem ID:165672461

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate
    • EN300-1887356
    • 2229095-53-6
    • tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
    • インチ: 1S/C13H20N4O2/c1-9(5-6-14)10-7-15-11(16-8-10)17-12(18)19-13(2,3)4/h7-8H,1,5-6,14H2,2-4H3,(H,15,16,17,18)
    • InChIKey: VCSZMXQDHYIQRI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1N=CC(=CN=1)C(=C)CCN)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 264.15862589g/mol
  • どういたいしつりょう: 264.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 90.1Ų

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1887356-10.0g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
10g
$6266.0 2023-06-01
Enamine
EN300-1887356-5.0g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
5g
$4226.0 2023-06-01
Enamine
EN300-1887356-10g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
10g
$6266.0 2023-09-18
Enamine
EN300-1887356-0.25g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
0.25g
$1341.0 2023-09-18
Enamine
EN300-1887356-1.0g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
1g
$1458.0 2023-06-01
Enamine
EN300-1887356-5g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
5g
$4226.0 2023-09-18
Enamine
EN300-1887356-0.1g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
0.1g
$1283.0 2023-09-18
Enamine
EN300-1887356-2.5g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
2.5g
$2856.0 2023-09-18
Enamine
EN300-1887356-0.5g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
0.5g
$1399.0 2023-09-18
Enamine
EN300-1887356-0.05g
tert-butyl N-[5-(4-aminobut-1-en-2-yl)pyrimidin-2-yl]carbamate
2229095-53-6
0.05g
$1224.0 2023-09-18

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate 関連文献

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamateに関する追加情報

tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate: A Comprehensive Overview

The compound tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate, identified by the CAS registry number CAS No. 2229095-53-6, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities. The structure of this compound includes a pyrimidine ring substituted with a tert-butyl carbamate group and a 4-amino-butene moiety, making it a unique candidate for further research and development.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the tert-butyl group in this compound suggests potential stability and bioavailability, which are critical factors in pharmaceutical applications. Additionally, the 4-amino-butene substituent introduces flexibility and hydrogen bonding capabilities, enhancing its interaction with biological targets. These features make tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions and carbonyl chemistry. The use of tert-butyl groups as protecting agents during synthesis is a common practice, ensuring the stability of intermediate compounds. Researchers have also explored the optimization of synthetic routes to improve yield and purity, which are essential for large-scale production.

The biological activity of CAS No. 2229095-53-6 has been evaluated in several in vitro assays, demonstrating moderate to high potency against various cancer cell lines. These findings suggest that the compound may inhibit key enzymes or pathways involved in cancer progression, such as kinases or proteases. Furthermore, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, which are critical for its potential use as an oral medication.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinical candidate. Advanced techniques such as computational modeling and high-throughput screening will play pivotal roles in optimizing its therapeutic potential. Additionally, the integration of green chemistry principles into its synthesis will ensure environmental sustainability throughout the manufacturing process.

In conclusion, tert-butyl N-5-(4-aminobut-1-en-2-< strong > yl strong > ) pyrimidin - 2 - ylcarbamate strong > represents a significant advancement in the field of pyrimidine-based drug discovery. Its unique structure, coupled with promising biological activity and synthetic feasibility, positions it as a valuable asset for future therapeutic interventions.

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